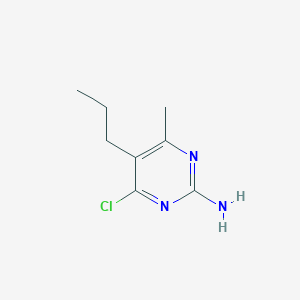
3-Methyl-beta-nitrostyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-beta-nitrostyrene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a styrene backbone, with a methyl group (-CH3) substituent at the beta position
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitrostyrene derivative .
Another method involves the nitration of styrene using nitric oxide. This direct nitration process is efficient and provides a straightforward route to obtain nitrostyrene derivatives .
Industrial Production Methods
Industrial production of this compound often employs the Henry reaction due to its simplicity and high yield. The reaction is scalable and can be conducted in large reactors, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
3-Methyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or aldehydes.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride, sodium borohydride, and catalytic hydrogenation are commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Phenethylamines and phenylisopropylamines.
Oxidation: Nitro compounds and aldehydes.
Substitution: Various substituted nitrostyrene derivatives.
科学的研究の応用
3-Methyl-beta-nitrostyrene has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-beta-nitrostyrene involves its reactivity as a nitroalkene. The nitro group is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including cycloaddition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile involved .
類似化合物との比較
Similar Compounds
Beta-nitrostyrene: Similar in structure but lacks the methyl group at the beta position.
2-Nitrovinylbenzene: Another nitrostyrene derivative with different substituents.
1-Phenyl-2-nitropropene: A nitrostyrene derivative with an additional alkyl group.
Uniqueness
3-Methyl-beta-nitrostyrene is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
1-methyl-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3 |
InChIキー |
YYYVODQGPSIUNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)








